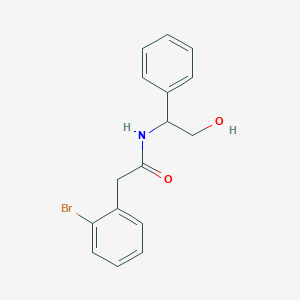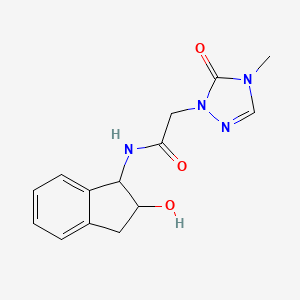![molecular formula C15H25NOS B6637716 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiol-containing compound that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential future applications.
Mechanism of Action
The mechanism of action of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol is not fully understood, but it is believed to work through the formation of disulfide bonds with proteins. This can lead to the inhibition of protein function and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol have been studied extensively. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol in lab experiments include its thiol-containing nature, which makes it a potential drug delivery system, and its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The limitations include the lack of understanding of its mechanism of action and the potential side effects it may have.
Future Directions
There are several potential future directions for the study of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol. One potential direction is the further study of its mechanism of action and its potential use in the treatment of cancer. Another potential direction is the development of new drug delivery systems using 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol. Additionally, it could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol has been achieved through several methods. One of the most commonly used methods is the reaction of 3-mercaptopropanol with 8-bromotricyclo[5.2.1.02,6]decane in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-mercaptopropanol with 8-azatricyclo[5.2.1.02,6]decane in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
The scientific research application of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol is vast and varied. It has been studied extensively for its potential use as a drug delivery system due to its thiol-containing nature. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
properties
IUPAC Name |
3-[(8-tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOS/c17-15(4-5-18-9-15)8-16-14-7-10-6-13(14)12-3-1-2-11(10)12/h10-14,16-17H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBUZNNGMJVJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NCC4(CCSC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6637640.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B6637642.png)
![1-(Furan-2-yl)-2-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]ethanol](/img/structure/B6637646.png)
![1-(Furan-2-yl)-2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]azepan-2-yl]ethanol](/img/structure/B6637650.png)
![5-(2,5-Difluorophenyl)-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637657.png)
![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)

![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)

![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)

![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)
![3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B6637738.png)
